REACTION_SMILES
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[Br:12][c:13]1[cH:14][o:15][cH:16][cH:17]1.[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Cl-:27].[ClH:29].[N:18]12[CH2:19][C:20](=[O:26])[CH:21]([CH2:22][CH2:23]1)[CH2:24][CH2:25]2.[NH4+:28]>>[c:13]1([C:20]2([OH:26])[CH2:19][N:18]3[CH2:23][CH2:22][CH:21]2[CH2:24][CH2:25]3)[cH:14][o:15][cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccoc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CN2CCC1CC2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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OC1(c2ccoc2)CN2CCC1CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |